An In-depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene (CAS: 136239-66-2)
An In-depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene (CAS: 136239-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2), a versatile fluorinated aromatic ether. The strategic incorporation of a difluorobenzene moiety and a butoxy group imparts unique physicochemical properties, making it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, outlines a robust synthesis methodology based on the Williamson ether synthesis, discusses its spectroscopic characterization, explores its current and potential applications, and provides essential safety and handling information. The content is structured to offer both a foundational understanding for new researchers and in-depth insights for seasoned professionals in organic synthesis and drug discovery.
Introduction and Significance
1-Butoxy-2,3-difluorobenzene is a specialized chemical compound characterized by a benzene ring substituted with two adjacent fluorine atoms and a butoxy group.[1] The presence of fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in medicinal chemistry to enhance the biological activity and pharmacokinetic profiles of drug candidates.[2] The butoxy group, on the other hand, increases solubility in organic solvents and provides a flexible aliphatic chain that can influence molecular interactions.[1] Consequently, 1-Butoxy-2,3-difluorobenzene serves as a critical building block in the construction of complex molecular architectures for novel therapeutic agents and crop protection agents.[2] Its unique substitution pattern also makes it a subject of interest in materials science for the development of specialty polymers and coatings with enhanced durability and resistance.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Butoxy-2,3-difluorobenzene is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 136239-66-2 | [1][3] |
| Molecular Formula | C₁₀H₁₂F₂O | [1][3] |
| Molecular Weight | 186.20 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 110 °C at 20 mmHg | [1][4] |
| Density | 1.11 g/cm³ | [1] |
| Refractive Index (n20D) | 1.47 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Enhances solubility in organic solvents | [1] |
| Storage Conditions | Store at room temperature | [1] |
Synthesis of 1-Butoxy-2,3-Difluorobenzene
The most direct and widely applicable method for the synthesis of 1-Butoxy-2,3-difluorobenzene is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[5][6] In this specific case, 2,3-difluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then displaces a halide from a butyl halide, such as 1-bromobutane.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, abstracts the acidic proton from the hydroxyl group of 2,3-difluorophenol. This generates the 2,3-difluorophenoxide anion, a potent nucleophile. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation without significantly solvating the nucleophilic anion, thus enhancing its reactivity.[7]
-
Nucleophilic Attack: The 2,3-difluorophenoxide anion then attacks the electrophilic carbon of the butyl halide in a concerted backside attack, displacing the halide leaving group. For this step to be efficient and to minimize the competing E2 elimination reaction, a primary alkyl halide like 1-bromobutane is the ideal electrophile.[8]
The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the phenolic proton, facilitating the deprotonation step.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of 1-Butoxy-2,3-difluorobenzene, based on established Williamson ether synthesis procedures.[9]
Materials:
-
2,3-Difluorophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-Butoxy-2,3-difluorobenzene as a colorless to light yellow liquid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 1-Butoxy-2,3-difluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group and the aromatic protons. The butyl chain protons will appear as a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm). The three aromatic protons will appear in the range of 6.8-7.2 ppm, with complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The four carbons of the butoxy group will be in the aliphatic region (~14, 19, 31, and 70 ppm). The six aromatic carbons will be in the downfield region, and their chemical shifts will be influenced by the fluorine and butoxy substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[3] Carbons further away will show smaller two- and three-bond C-F couplings, leading to complex splitting patterns in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aliphatic): 2850-3000 cm⁻¹
-
C-H stretching (aromatic): 3000-3100 cm⁻¹
-
C=C stretching (aromatic): 1450-1600 cm⁻¹
-
C-O-C stretching (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)
-
C-F stretching (aromatic): 1100-1400 cm⁻¹
PubChem lists available FTIR and ATR-IR spectra for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern will likely involve the cleavage of the butyl group, leading to characteristic fragments. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[10]
Applications in Research and Development
1-Butoxy-2,3-difluorobenzene is a versatile building block with significant potential in several areas of chemical research and industry.
-
Pharmaceutical Synthesis: Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common pharmacophore that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug molecules.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these agents.[1]
-
Materials Science: The unique properties imparted by the fluorinated aromatic ring make it a candidate for the synthesis of specialty polymers and coatings with improved thermal stability, chemical resistance, and durability.[1]
-
Solvent Applications: The butoxy group enhances its solubility in organic solvents, making it a useful solvent for certain organic reactions where specific electronic properties are required.[1]
-
Research in Fluorinated Compounds: Its structure allows researchers to study the effects of fluorination on chemical reactivity and stability, contributing to the broader understanding of fluorine chemistry.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Butoxy-2,3-difluorobenzene.
-
Hazard Classification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[3]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Butoxy-2,3-difluorobenzene is a valuable and versatile fluorinated aromatic ether with significant applications in pharmaceutical and agrochemical research, as well as in materials science. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers working with this important chemical intermediate.
References
-
1-Butoxy-2,3-Difluorobenzene | C10H12F2O | CID 2782939 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
- The Williamson Ether Synthesis. (n.d.).
-
Williamson Ether Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 4, 2026, from [Link]
- † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 4, 2026, from a general resource on NMR spectroscopy.
-
The Role of 2,3-Difluorophenyl Butyl Ether in Advanced Chemical Synthesis. (2025, December 9). Retrieved January 4, 2026, from [Link]
-
1-Butoxy-2,3-difluorobenzene, 25g, Each - CP Lab Safety. (n.d.). Retrieved January 4, 2026, from [Link]
- The Williamson Ether Synthesis. (n.d.). Retrieved January 4, 2026, from a general overview of the reaction mechanism.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 4, 2026, from [Link]
Sources
- 1. 1-Butoxy-2,3-Difluorobenzene | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 1-BUTOXY-2,3-DIFLUOROBENZENE | 136239-66-2 [chemicalbook.com]
- 5. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
- 6. francis-press.com [francis-press.com]
- 7. 1-Butoxy-2,3-difluorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. rsc.org [rsc.org]
- 9. Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Ke… [ouci.dntb.gov.ua]
- 10. chem.libretexts.org [chem.libretexts.org]
